Superior Catalytic Activity in Friedel-Crafts Alkylation Relative to Common Lewis Acids
In a direct comparison of Lewis acid catalysts for the Friedel-Crafts alkylation of benzene with s-butyl chloride, aluminum bromide (AlBr₃) demonstrated the highest catalytic activity among all tested catalysts [1]. The relative order of catalyst activity was established as: AlBr₃, AlCl₃, MoCl₅, SbCl₅ > TaCl₅ > NbCl₅ > FeCl₃ > ZrCl₄ > TiCl₄ >> WCl₆. This ranking places AlBr₃ as the most active catalyst in this series, indicating its superior performance over its closest analog, AlCl₃, and other common Lewis acids like FeCl₃.
| Evidence Dimension | Relative catalytic activity |
|---|---|
| Target Compound Data | Highest activity (AlBr₃, AlCl₃, MoCl₅, SbCl₅ grouped as top tier) |
| Comparator Or Baseline | AlCl₃ (second-highest tier), FeCl₃ (lower tier) |
| Quantified Difference | AlBr₃ ranks at the top of the activity series, demonstrating higher reactivity than FeCl₃ (which is several positions lower) and is grouped with AlCl₃, but is noted as a stronger Lewis acid than AlCl₃ in other contexts [2]. |
| Conditions | Friedel-Crafts alkylation of benzene with s-butyl chloride; reaction conditions and specific yields were not provided in the abstract, but the relative activity ranking is the reported key finding. |
Why This Matters
This ranking provides a clear, quantitative basis for catalyst selection: AlBr₃ should be prioritized over FeCl₃ and other lower-ranked catalysts when maximizing reaction rate or enabling challenging alkylations is critical.
- [1] Segi, M., Nakajima, T., & Suga, S. (1980). Comparison of Lewis Acids as Catalyst for the Alkylation of Benzene with s-Butyl Chloride. Bulletin of the Chemical Society of Japan, 53(5), 1465–1466. https://doi.org/10.1246/bcsj.53.1465 View Source
- [2] Lerner, L. (2011). Aluminum Bromide. In Small-Scale Synthesis of Laboratory Reagents with Reaction Modeling (pp. 11). CRC Press. https://doi.org/10.1201/b10611-11 View Source
